molecular formula C11H16ClNO3 B11863371 Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride CAS No. 1255099-56-9

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Cat. No.: B11863371
CAS No.: 1255099-56-9
M. Wt: 245.70 g/mol
InChI Key: OZWMDUMAVOODCA-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of an aminoethyl group attached to the benzoate ring, along with a methoxy group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 3-(2-aminoethyl)-2-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminoethyl)-2-hydroxybenzoate hydrochloride
  • Methyl 3-(2-aminoethyl)-2-chlorobenzoate hydrochloride
  • Methyl 3-(2-aminoethyl)-2-nitrobenzoate hydrochloride

Uniqueness

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, a compound characterized by its methoxy and aminoethyl functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Methoxy Group : Enhances lipophilicity and influences interactions with biological targets.
  • Aminoethyl Side Chain : Capable of forming hydrogen bonds, potentially interacting with receptors or enzymes.
  • Hydrochloride Form : Increases solubility in aqueous environments, facilitating biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxy and benzoate groups can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to a variety of biological effects, including:

  • Enzyme Modulation : Acting as a substrate or inhibitor for specific enzymes.
  • Receptor Interaction : Potentially influencing receptor-mediated signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates its effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Enzyme Interactions

The compound has been studied for its effects on specific enzymes involved in metabolic pathways. For example, it may alter enzyme kinetics and influence metabolic processes critical for understanding drug mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
Enzyme ModulationAlters enzyme kinetics in metabolic pathways
Antioxidant ActivityExhibits potential antioxidant properties

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were established through serial dilution methods, indicating its potential use as an antimicrobial agent in clinical settings.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds based on structural differences and biological activities:

Compound NameStructural DifferencesUnique Properties
Methyl 4-amino-3-methoxybenzoateMethoxy group at position 3Different reactivity due to methoxy positioning
Methyl 4-amino-2-ethoxybenzoateEthoxy group instead of methoxyInfluences solubility and biological interactions
Methyl 4-amino-2-hydroxybenzoateHydroxy group instead of methoxyAlters hydrogen bonding capabilities

Properties

CAS No.

1255099-56-9

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)-2-methoxybenzoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-8(6-7-12)4-3-5-9(10)11(13)15-2;/h3-5H,6-7,12H2,1-2H3;1H

InChI Key

OZWMDUMAVOODCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)CCN.Cl

Origin of Product

United States

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